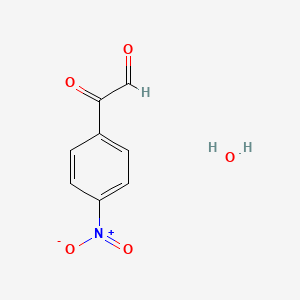

4-Nitrophenylglyoxal hydrate

Description

Conceptual Framework of α-Diketones and Hydrates in Chemical Reactivity

α-Diketones are characterized by the presence of two adjacent carbonyl groups. This arrangement results in a unique electronic environment where the electrophilicity of one carbonyl carbon is influenced by the other. In aqueous environments, α-diketones can exist in equilibrium with their hydrated forms, where one of the carbonyl groups has added a molecule of water to form a geminal diol. tandfonline.com This hydration is a reversible process, and the position of the equilibrium depends on the electronic nature of the substituents on the α-diketone.

The reactivity of α-diketones and their hydrates is a subject of considerable interest. The carbonyl carbons are electrophilic and susceptible to attack by nucleophiles. The presence of two adjacent carbonyl groups allows for a variety of reactions, including condensations, cyclizations, and rearrangements. For instance, α-diketones are known to react with nucleophilic cellular targets. tandfonline.com The reactivity can be modulated by the substituents on the aromatic ring. Electron-withdrawing groups, for example, increase the electrophilicity of the carbonyl carbons, making the compound more reactive towards nucleophiles.

In the context of arylglyoxal hydrates, the hydrated form often serves as a stable and easily handleable precursor to the more reactive α-diketone. The equilibrium between the hydrate (B1144303) and the diketone can be shifted by changing the reaction conditions, providing a level of control over the reactivity of the system. This interplay between the hydrated and anhydrous forms is a key aspect of their utility in organic synthesis.

Strategic Importance of 4-Nitrophenylglyoxal (B1210231) Hydrate as a Synthetic Synthon

4-Nitrophenylglyoxal hydrate, with the chemical formula C8H7NO5, is a particularly important member of the arylglyoxal hydrate family. cymitquimica.com Its strategic importance stems from the presence of a nitro group at the para position of the phenyl ring. The nitro group is a strong electron-withdrawing group, which significantly enhances the electrophilic character of the glyoxal (B1671930) moiety. cymitquimica.com This heightened electrophilicity makes this compound a potent reactant in various chemical transformations, including nucleophilic substitution and coupling reactions. cymitquimica.com

The presence of the nitro group also provides a handle for further functionalization of the molecule. For instance, the nitro group can be reduced to an amino group, which can then participate in a wide range of subsequent reactions. This versatility makes this compound a valuable synthon for the synthesis of a diverse array of complex molecules.

One of the key applications of this compound is in multicomponent reactions. researchgate.net These reactions, where three or more reactants combine in a single step to form a product, are highly valued in organic synthesis for their efficiency and atom economy. researchgate.net this compound has been successfully employed in the synthesis of various heterocyclic compounds, such as imidazoles and their derivatives, which are known to possess a wide range of biological activities. researchgate.net

A standard method for preparing this compound involves the oxidation of 4-nitroacetophenone with selenious acid (H2SeO3) in boiling acetic acid. bibliomed.orgsemanticscholar.org The product is then crystallized from boiling water to yield a yellow powder. bibliomed.orgsemanticscholar.org

Current Research Frontiers and Unexplored Potential of Aromatic Glyoxal Systems

The field of aromatic glyoxal systems is an active area of research, with new applications and methodologies continually being developed. Current research is focused on expanding the scope of their use in multicomponent reactions to synthesize novel and structurally diverse heterocyclic scaffolds. rsc.org For example, recent studies have demonstrated the use of arylglyoxal hydrates in the synthesis of furo[3,2-c]coumarins and thioether-linked coumarin-fused furans. rsc.org

Another promising frontier is the development of new catalytic systems to promote reactions involving arylglyoxal hydrates. For instance, hexafluoroisopropanol (HFIP) has been shown to be an effective promoter for the selective hydroxyalkylation of aniline (B41778) derivatives with arylglyoxal hydrates, leading to the formation of N,N-dialkylanilines with α-hydroxy carbonyl units in good to excellent yields. acs.orgnih.gov This method has been further utilized for the synthesis of various structurally interesting molecules like benzil, 1,2,4-triazine, quinoxaline (B1680401), hydantoin, and 2-thiohydantoin. acs.orgnih.gov

The unexplored potential of aromatic glyoxal systems lies in their application to the synthesis of complex natural products and medicinally relevant molecules. The unique reactivity of these synthons could provide novel and efficient routes to these challenging targets. Furthermore, the development of enantioselective transformations involving arylglyoxal hydrates remains a significant area for future exploration.

The study of the atmospheric chemistry of glyoxal and related compounds is also an important research area. psu.educopernicus.org While not directly related to synthetic applications, understanding the formation and fate of these compounds in the environment provides valuable insights into their fundamental chemical properties.

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

2-(4-nitrophenyl)-2-oxoacetaldehyde;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5NO4.H2O/c10-5-8(11)6-1-3-7(4-2-6)9(12)13;/h1-5H;1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBEYLWJLXTYLIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C=O)[N+](=O)[O-].O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70490217 | |

| Record name | (4-Nitrophenyl)(oxo)acetaldehyde--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70490217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92304-49-9 | |

| Record name | (4-Nitrophenyl)(oxo)acetaldehyde--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70490217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursor Chemistry of 4 Nitrophenylglyoxal Hydrate

Established Reaction Pathways for 4-Nitrophenylglyoxal (B1210231) Hydrate (B1144303) Formation

The most well-documented and traditionally employed methods for generating 4-nitrophenylglyoxal hydrate involve direct oxidation of the α-methyl group of a suitable precursor.

The principal and most frequently cited method for the preparation of this compound is the oxidation of 4-nitroacetophenone. bibliomed.orgsemanticscholar.orggla.ac.uk This transformation targets the methyl group adjacent to the carbonyl, converting it into an aldehyde, which subsequently exists as a stable hydrate.

The classic reagent for this oxidation is selenium dioxide (SeO₂). du.ac.inoup.comsigmaaldrich.com The reaction is typically performed by refluxing 4-nitroacetophenone with a stoichiometric amount of SeO₂ in a suitable solvent system. acs.orgwur.nl Common solvents include aqueous dioxane or acetic acid. bibliomed.orgacs.org For instance, a standard procedure involves heating selenium dioxide in a mixture of dioxane and water, followed by the addition of 4-nitroacetophenone and refluxing for several hours. bibliomed.orgacs.org Another established method uses boiling acetic acid as the solvent. semanticscholar.org While effective, this method's primary drawback is the use of toxic selenium-containing reagents and the generation of selenium-containing byproducts. du.ac.in

Below is a table summarizing various reported conditions for the selenium dioxide oxidation of substituted acetophenones to yield the corresponding arylglyoxal hydrates.

| Precursor | Oxidizing Agent | Solvent System | Conditions | Yield | Reference |

| 4-Nitroacetophenone | Selenium Dioxide | Dioxane / Water | Reflux | 80% | gla.ac.uk |

| 4-Nitroacetophenone | H₂SeO₃ (from SeO₂) | Acetic Acid | Boiling, 2h | Not specified | bibliomed.orgsemanticscholar.org |

| 2-Nitroacetophenone | Selenium Dioxide | Dioxane / Water | Reflux, 4h | Not specified | acs.org |

| p-Nitroacetophenone | Selenium Dioxide | Not specified | Not specified | Not specified | oup.com |

This table is interactive. Users can sort and filter the data based on the provided columns.

Beyond selenium dioxide, other oxidative systems have been developed for the synthesis of arylglyoxals from acetophenones. One notable alternative involves the use of dimethyl sulfoxide (B87167) (DMSO) as the oxidant, often in the presence of an acid. A specific method describes the oxidation of various acetophenones to arylglyoxals using aqueous hydrobromic acid in DMSO. acs.org

Another approach employs DMSO in combination with a catalytic quantity of iodine (I₂). This system allows for the in situ formation of an α-halo ketone intermediate, which is then converted to the arylglyoxal. sci-hub.se These methods offer alternatives to the use of heavy metal oxidants like selenium.

Emerging Synthetic Approaches and Methodological Refinements

Modern synthetic chemistry emphasizes the development of more efficient, selective, and environmentally benign methodologies. In the context of 4-nitrophenylglyoxal synthesis, this translates to a focus on catalytic systems that avoid the use of stoichiometric quantities of toxic reagents.

A significant refinement to the classical selenium dioxide oxidation is its use in catalytic amounts. This is made possible by the inclusion of a co-oxidant that regenerates the active selenium species, allowing a smaller amount of selenium to be used. Co-oxidants such as tert-butyl hydroperoxide (t-BuOOH) or nitric acid have been successfully employed for the oxidation of acetophenones. sigmaaldrich.comresearchgate.net For example, a process using aqueous nitric acid with a catalytic amount of selenium dioxide has been shown to be an attractive alternative to the stoichiometric method. researchgate.net

Furthermore, the development of metal-catalyzed aerobic oxidations represents a frontier in this area. While not yet specifically detailed for 4-nitrophenylglyoxal in the reviewed literature, the use of copper catalysts with molecular oxygen (O₂) as the terminal oxidant for similar transformations is a prominent trend in modern organic synthesis. rsc.org These methods are highly atom-economical and avoid harsh oxidants.

Principles of Green Chemistry in this compound Synthesis

The principles of green chemistry offer a framework for evaluating and improving synthetic routes, aiming to minimize environmental impact and enhance safety. sigmaaldrich.comacs.org The synthesis of 4-nitrophenylglyoxal provides a clear case study for the application of these principles.

Prevention of Waste and Use of Less Hazardous Chemicals : The traditional synthesis using stoichiometric selenium dioxide is a prime example of a process that violates these principles. sigmaaldrich.com Selenium and its compounds are highly toxic. du.ac.in Emerging methods that use catalytic amounts of selenium or replace it entirely with more benign oxidants like DMSO or H₂O₂ are considered greener. acs.orgnih.govrroij.com

Catalysis and Atom Economy : Catalytic reagents are superior to stoichiometric ones as they can, in principle, be used in small amounts and recycled. rroij.com The shift from stoichiometric SeO₂ to catalytic systems (e.g., SeO₂/HNO₃ or SeO₂/t-BuOOH) is a significant step forward. researchgate.netacs.org An ideal green process would utilize a non-toxic, recyclable catalyst with a clean, atom-economical oxidant like O₂ or H₂O₂. rsc.orgacs.org

Safer Solvents and Energy Efficiency : The choice of solvent is critical. While dioxane and acetic acid are effective for the SeO₂ oxidation, they present their own hazards. bibliomed.orgacs.org Green chemistry encourages the use of safer solvents or, ideally, solvent-free conditions. core.ac.uk Furthermore, developing reactions that proceed at ambient temperature and pressure, rather than requiring prolonged heating or reflux, would reduce energy consumption and align with the principle of designing for energy efficiency. acs.org

The evolution of synthetic methods for this compound, from stoichiometric heavy-metal oxidations to catalytic approaches, clearly illustrates the ongoing effort within chemical research to develop more sustainable and efficient processes.

Reaction Mechanisms and Organic Transformations Mediated by 4 Nitrophenylglyoxal Hydrate

Nucleophilic Addition and Cyclocondensation Reactions

The core of 4-nitrophenylglyoxal (B1210231) hydrate's reactivity lies in nucleophilic addition to its carbonyl groups, often followed by intramolecular condensation to form heterocyclic structures. The hydrate (B1144303) form exists in equilibrium with the more reactive free glyoxal (B1671930), and the reaction pathways are often dictated by the nature of the nucleophile and the reaction conditions.

The reaction between 4-nitrophenylglyoxal hydrate and N-hydroxyurea provides a pathway to substituted imidazolidin-2-one heterocycles. This transformation proceeds through a series of nucleophilic addition and cyclocondensation steps. The initial step involves the nucleophilic attack of one of the nitrogen atoms of N-hydroxyurea on one of the carbonyl carbons of 4-nitrophenylglyoxal. Due to the presence of the hydroxyl group on one nitrogen, the two nitrogen atoms of N-hydroxyurea are electronically distinct. The nitrogen atom further from the hydroxyl group (the urea-like nitrogen) is generally considered more nucleophilic.

The proposed mechanism commences with the attack of the more nucleophilic nitrogen of N-hydroxyurea on the more electrophilic aldehyde carbon of 4-nitrophenylglyoxal, forming a hemiaminal intermediate. This is followed by an intramolecular cyclization, where the second nitrogen atom attacks the remaining carbonyl group. Subsequent dehydration leads to the formation of the 4-(4-nitrophenyl)-5-hydroxy-1-hydroxyimidazolidin-2-one ring. Tautomerization of the hydroxyl group at C5 can lead to the more stable 4,5-dihydroxyimidazolidin-2-one (B1345477) derivative.

The formation of the imidazolidin-2-one ring from the prochiral 4-nitrophenylglyoxal results in the creation of two new stereocenters at the C4 and C5 positions of the heterocyclic ring. This leads to the possibility of forming two diastereomers: the cis and trans isomers, where the substituents at C4 and C5 are on the same or opposite sides of the ring, respectively.

The initial, kinetically controlled product distribution may favor the formation of a mixture of diastereomers. However, the reaction is often reversible under the conditions of its formation, allowing for equilibration to the thermodynamically more stable diastereomer. Generally, the trans isomer is sterically less hindered and therefore thermodynamically favored. The bulky 4-nitrophenyl group and the hydroxyl group will preferentially occupy pseudo-equatorial positions in the five-membered ring to minimize steric strain.

Table 1: Hypothetical Diastereomeric Ratio of Imidazolidin-2-one Products (Illustrative data based on general principles of stereochemistry)

| Entry | Solvent | Temperature (°C) | Diastereomeric Ratio (trans:cis) |

| 1 | Methanol (B129727) | 25 | 70:30 |

| 2 | Methanol | 65 | 85:15 |

| 3 | Dioxane | 25 | 60:40 |

| 4 | Dioxane | 100 | 75:25 |

The choice of solvent and reaction conditions can significantly influence both the rate and the mechanistic pathway of the cyclocondensation reaction. Polar protic solvents, such as methanol or ethanol, can facilitate the reaction by stabilizing charged intermediates and transition states through hydrogen bonding. ajpojournals.orgresearchgate.netwikipedia.orgresearchgate.netlibretexts.org They can also act as proton shuttles, assisting in the proton transfer steps of the mechanism.

In contrast, aprotic solvents, such as dioxane or THF, may lead to slower reaction rates due to their inability to effectively stabilize charged species. However, in some cases, less polar solvents can favor the formation of the initial adducts by reducing the solubility of the starting materials.

The temperature of the reaction also plays a crucial role. Higher temperatures generally increase the reaction rate and can favor the formation of the thermodynamically more stable trans diastereomer by providing the necessary energy to overcome the activation barrier for the reverse reaction and subsequent equilibration.

Table 2: Hypothetical Effect of Solvent on Reaction Time for Imidazolidin-2-one Formation (Illustrative data based on general principles of reaction kinetics)

| Entry | Solvent | Polarity Index | Reaction Time (hours) | Yield (%) |

| 1 | Methanol | 5.1 | 4 | 85 |

| 2 | Ethanol | 4.3 | 6 | 80 |

| 3 | Acetonitrile | 5.8 | 8 | 75 |

| 4 | Dioxane | 2.2 | 24 | 60 |

Indole (B1671886) and its derivatives are electron-rich aromatic heterocycles that readily undergo electrophilic substitution, primarily at the C3 position. The reaction of this compound with indole derivatives represents a type of Friedel-Crafts acylation, leading to the formation of α-hydroxy-β-indolyl ketones, which are analogues of benzoin.

The reaction is initiated by the activation of one of the carbonyl groups of 4-nitrophenylglyoxal by a Lewis or Brønsted acid catalyst. nih.govrsc.orgresearchgate.net The highly electrophilic aldehyde carbon is the more likely site of initial attack by the nucleophilic indole. The indole π-system attacks the activated carbonyl group, leading to the formation of a resonance-stabilized cationic intermediate (a Wheland intermediate). Subsequent deprotonation restores the aromaticity of the indole ring and yields the α-hydroxy-β-(4-nitrophenyl)acetylindole product.

The electron-withdrawing nitro group on the phenyl ring of the glyoxal enhances the electrophilicity of the carbonyl carbons, making the reaction more facile compared to unsubstituted phenylglyoxal (B86788). The reaction is typically regioselective for the C3 position of the indole due to the higher electron density at this position and the greater stability of the resulting cationic intermediate.

The regioselectivity of the reaction is a critical aspect, with the C3-substituted indole being the major product. researchgate.net The use of appropriate catalysts and reaction conditions is key to optimizing the yield and minimizing side products. Lewis acids such as ZnCl₂, AlCl₃, or BF₃·OEt₂ are commonly employed to activate the carbonyl group. wikipedia.org

To maximize the yield of the desired α-benzoin analogue, it is important to control the stoichiometry of the reactants. An excess of the indole derivative can sometimes be used to drive the reaction to completion. The choice of solvent can also impact the reaction efficiency, with non-polar aprotic solvents often being preferred for Friedel-Crafts type reactions to avoid complexation of the catalyst.

Table 3: Hypothetical Optimization of α-Benzoin Analogue Synthesis (Illustrative data based on general principles of Friedel-Crafts reactions)

| Entry | Catalyst | Solvent | Temperature (°C) | Yield (%) |

| 1 | None | Dichloromethane | 25 | <5 |

| 2 | ZnCl₂ | Dichloromethane | 25 | 75 |

| 3 | AlCl₃ | Dichloromethane | 0 | 85 |

| 4 | BF₃·OEt₂ | Diethyl ether | 0 | 80 |

Engagement with Furan (B31954) Derivatives: Formation of Functionalized Ethanones

The reaction between this compound and furan derivatives represents a type of electrophilic substitution, akin to a Friedel-Crafts acylation. Furan, an electron-rich aromatic heterocycle, is highly susceptible to attack by strong electrophiles. However, it is also prone to polymerization under harsh acidic conditions typically used in classical Friedel-Crafts reactions guidechem.comstackexchange.com. Therefore, the reaction conditions must be carefully controlled, often employing milder Lewis acids or proceeding without a catalyst if the electrophile is sufficiently reactive.

4-Nitrophenylglyoxal possesses two electrophilic carbonyl carbons. The ketone carbonyl is rendered significantly more electrophilic by the strong electron-withdrawing effect of the para-nitro group on the phenyl ring. Consequently, the nucleophilic furan ring preferentially attacks this keto-carbon.

The proposed mechanism proceeds as follows:

Nucleophilic Attack: The π-system of the furan ring (most often at the C2 position) acts as a nucleophile, attacking the electrophilic ketone carbon of the 4-nitrophenylglyoxal. This step forms a resonance-stabilized cationic intermediate, often referred to as a sigma complex.

Deprotonation/Rearomatization: A base present in the reaction mixture removes a proton from the carbon atom that formed the new bond, restoring the aromaticity of the furan ring.

Product Formation: The final product is a functionalized ethanone (B97240), specifically 1-(furan-2-yl)-2-hydroxy-2-(4-nitrophenyl)ethan-1-one, assuming the hydrate form's hydroxyl group is retained or re-established during workup.

This transformation yields a molecule containing both a furan ring and a substituted ethanone backbone, which are valuable synthons for more complex molecular architectures.

Rearrangement Processes Involving the Glyoxal Scaffold

The 1,2-dicarbonyl structure of 4-nitrophenylglyoxal makes it a prime candidate for specific molecular rearrangements, particularly under basic conditions. The most relevant of these is the intramolecular Cannizzaro reaction.

The Cannizzaro reaction is a redox disproportionation of non-enolizable aldehydes in the presence of a strong base chemistrylearner.comorganic-chemistry.org. Since the aldehyde group in 4-nitrophenylglyoxal has no α-hydrogens, it fits this criterion. In this intramolecular variant, the two carbonyl groups of the same molecule react with each other stackexchange.combeilstein-journals.orgyoutube.com.

The mechanism unfolds as follows:

Hydroxide (B78521) Attack: A hydroxide ion performs a nucleophilic attack on the more electrophilic carbonyl carbon—the ketone carbon. This forms a tetrahedral intermediate.

Hydride Transfer: The intermediate then undergoes a rearrangement where a hydride ion (H⁻) is transferred from the carbon bearing the two hydroxyl groups (from the hydrate and the hydroxide attack) to the adjacent aldehyde carbonyl carbon. This is the rate-determining step youtube.com.

Proton Exchange: This transfer results in the formation of a carboxylate anion and an alkoxide. A rapid, irreversible acid-base reaction occurs, where the alkoxide abstracts the acidic proton from the newly formed carboxylic acid.

Final Product: Upon acidic workup, the final product is an α-hydroxy carboxylic acid, specifically 2-hydroxy-2-(4-nitrophenyl)acetic acid (4-Nitromandelic acid).

It is important to contrast this with the Benzilic Acid Rearrangement , which involves the 1,2-migration of an aryl or alkyl group in a 1,2-diketone to form an α-hydroxy carboxylic acid wikipedia.orgquora.comorganic-chemistry.org. For α-keto aldehydes like 4-nitrophenylglyoxal, the migration of a hydride (Cannizzaro reaction) is kinetically and thermodynamically favored over the migration of the larger 4-nitrophenyl group (a potential Benzilic acid-type pathway) organic-chemistry.org.

| Rearrangement Type | Substrate | Migrating Group | Product | Relevance to 4-Nitrophenylglyoxal |

| Intramolecular Cannizzaro | α-Keto aldehyde | Hydride (H⁻) | α-Hydroxy carboxylic acid | Preferred pathway |

| Benzilic Acid | 1,2-Diketone | Aryl or Alkyl group | α-Hydroxy carboxylic acid | Not favored (hydride shift is preferred) |

| α-Ketol Rearrangement | α-Hydroxy ketone/aldehyde | Aryl or Alkyl group | Isomeric α-Hydroxy ketone | Possible, but Cannizzaro is dominant |

Electrophilic and Radical Pathways of this compound

The reactivity of this compound is dominated by its electrophilic nature, though potential radical pathways can also be considered.

Electrophilic Pathways: The compound's strong electrophilic character is a result of the cumulative electron-withdrawing effects of the nitro group and the two adjacent carbonyl groups. smolecule.com This creates significant partial positive charges (δ+) on both carbonyl carbons, making them highly susceptible to nucleophilic attack.

Common electrophilic reactions include:

Nucleophilic Addition: A wide range of nucleophiles, such as amines, alcohols, and thiols, can attack the carbonyl carbons. The ketone carbonyl is generally the more reactive site due to the greater electron withdrawal by the nitrophenyl ring.

Hydration Equilibrium: In aqueous solutions, the compound exists in equilibrium with its hydrate form, where water has added across the aldehyde carbonyl. This hydration is reversible.

Acetal Formation: In the presence of alcohols and an acid catalyst, the aldehyde functional group can form an acetal.

Radical Pathways: While less common, the functional groups within this compound could potentially participate in radical reactions, particularly under photochemical conditions wikipedia.orgbritannica.comfiveable.me. The nitroaromatic moiety is known to be photoactive and can undergo reactions involving radical intermediates rsc.org.

A hypothetical radical pathway could be initiated by UV light absorption:

Initiation: Photochemical excitation could promote an electron to an antibonding orbital, leading to homolytic cleavage of a bond (e.g., a C-H bond if a hydrogen donor is present) or single-electron transfer (SET) to or from another molecule, forming a radical ion.

Propagation: The generated radical could then participate in a chain reaction, for instance, by abstracting a hydrogen atom from a solvent molecule or adding across a double bond of another substrate lkouniv.ac.in.

Termination: The reaction would cease when two radical species combine or undergo disproportionation wikipedia.org.

Although documented radical reactions specifically utilizing 4-nitrophenylglyoxal are scarce in the literature, its structure suggests that such pathways are theoretically plausible under the right energetic conditions (e.g., photolysis or in the presence of radical initiators).

| Pathway | Driving Force | Key Intermediates | Typical Reactions |

| Electrophilic | Electron-deficient carbonyl carbons due to inductive and resonance effects. | Tetrahedral intermediates (alkoxides), Sigma complexes. | Nucleophilic addition, Friedel-Crafts acylation, Cannizzaro reaction. |

| Radical (Potential) | Photochemical energy input, radical initiators. | Neutral radicals, radical ions. | Hydrogen abstraction, addition to π-systems, electron transfer. |

Catalytic Applications in Organic Transformations Utilizing this compound

Despite its reactivity as a substrate and reagent, this compound is not typically employed as a catalyst in organic transformations. A search of the scientific literature reveals its role is overwhelmingly that of a reactant that is consumed during the course of a chemical reaction.

The primary reason for its lack of catalytic application lies in its inherent structural features. Catalysts, by definition, must facilitate a reaction without being consumed, meaning they must be regenerated at the end of the catalytic cycle. The high electrophilicity of the carbonyl groups in 4-nitrophenylglyoxal makes it an excellent target for nucleophiles. In any reaction involving nucleophilic species, the glyoxal would likely undergo irreversible addition or rearrangement, preventing it from turning over in a catalytic cycle. Its propensity to react and be transformed into stable products like 4-nitromandelic acid under basic conditions further precludes a catalytic role.

Design, Synthesis, and Structural Elucidation of 4 Nitrophenylglyoxal Hydrate Derivatives and Analogues

Synthesis of Structurally Diverse Derivatives through Modifying Reagents

4-Nitrophenylglyoxal (B1210231) hydrate (B1144303) is a versatile precursor for synthesizing a wide array of derivatives through reactions with various modifying reagents. Its dicarbonyl structure allows it to participate in condensation and cyclization reactions to form complex heterocyclic systems.

One notable example is the domino reaction of arylglyoxals, including 4-nitrophenylglyoxal, with pyrazol-5-amines. acs.org This process enables the selective synthesis of complex, fused heterocyclic systems. For example, the reaction between 4-nitrophenylglyoxal and specific pyrazol-5-amines can yield polycyclic structures like 1,3-diazocanes in good yields. acs.org This reaction demonstrates the capacity of 4-nitrophenylglyoxal to act as a linchpin in multicomponent reactions, rapidly building molecular complexity.

Another common synthetic route involves the reaction of 4-nitrophenylglyoxal with diamine reagents to form quinoxaline (B1680401) scaffolds. The synthesis of 2-(4-nitrophenyl)-6,7-dimethylquinoxaline is achieved by reacting 4-nitrophenylglyoxal with 4,5-dimethyl-o-phenylenediamine. google.com This straightforward condensation reaction is a reliable method for creating substituted quinoxaline rings, which are important pharmacophores in medicinal chemistry.

The synthesis of 4-nitrophenylglyoxal itself is typically achieved through the oxidation of 4-nitroacetophenone using selenium dioxide in a dioxane/water mixture. google.com

The table below summarizes selected synthetic transformations using 4-nitrophenylglyoxal hydrate as a starting material.

| Modifying Reagent | Resulting Derivative Class | Specific Example | Yield | Reference |

| Pyrazol-5-amine | 1,3-Diazocane | Pyrazolo[1,5-a] nih.govCurrent time information in Bangalore, IN.diazocane derivative | 74% | acs.org |

| 4,5-Dimethyl-o-phenylenediamine | Quinoxaline | 2-(4-nitrophenyl)-6,7-dimethylquinoxaline | Not Specified | google.com |

| Hydrazine Hydrate | Hydrazone/Azine | (Not specified for 4-nitrophenylglyoxal, but a general reaction for glyoxals) | Not Specified | researchgate.netbohrium.com |

Development of Polyfunctionalized Scaffolds Derived from this compound

The synthesis of structurally diverse derivatives from this compound directly contributes to the development of polyfunctionalized molecular scaffolds. mdpi.com These scaffolds are core structures that can be further elaborated, making them valuable in fields like medicinal chemistry and materials science. cam.ac.uk The ability to generate complex and diverse skeletons from a simple starting material is a highly efficient strategy in chemical synthesis. cam.ac.uk

The reactions of 4-nitrophenylglyoxal lead to a variety of important heterocyclic scaffolds:

Pyrazolo-fused Heterocycles: As demonstrated in domino reactions, 4-nitrophenylglyoxal can be used to construct novel pyrazolo-fused 1,7-naphthyridines and 1,3-diazocanes. acs.org These reactions proceed with high regioselectivity and can involve the formation of multiple new chemical bonds in a single synthetic operation, which is a hallmark of efficient scaffold generation. acs.org

Quinoxaline Scaffolds: The condensation with substituted o-phenylenediamines provides a direct entry to the quinoxaline ring system. google.com This scaffold is a common feature in many biologically active compounds.

Pyrrole Scaffolds: Under certain conditions, reactions involving arylglyoxals can also be directed to form highly substituted pyrroles. acs.org

The development of these scaffolds from 4-nitrophenylglyoxal highlights its role as a powerful building block for diversity-oriented synthesis. By carefully choosing the reaction partners and conditions, chemists can selectively generate a range of complex and functionally rich molecular architectures from a single, readily available precursor.

| Scaffold Type | Synthetic Route | Precursors | Reference |

| Pyrazolo-fused 1,7-Naphthyridines | Domino Reaction / Multi-component Heteroannulation | 4-Nitrophenylglyoxal, Pyrazol-5-amines | acs.org |

| 1,3-Diazocanes | Domino Reaction | 4-Nitrophenylglyoxal, Pyrazol-5-amines | acs.org |

| Quinoxalines | Condensation Reaction | 4-Nitrophenylglyoxal, o-Phenylenediamines | google.com |

| Highly Substituted Pyrroles | Domino Reaction | Arylglyoxals (general), Pyrazol-5-amines | acs.org |

Computational Chemistry and Theoretical Studies on 4 Nitrophenylglyoxal Hydrate Systems

Quantum Chemical Computations for Reactivity Predictions and Electronic Structure Analysis

Quantum chemical calculations are fundamental to predicting the chemical behavior of 4-Nitrophenylglyoxal (B1210231) hydrate (B1144303). These methods are used to determine the molecule's electronic structure, which in turn governs its reactivity. routledge.com The presence of a strong electron-withdrawing nitro group (-NO₂) on the phenyl ring significantly influences the electron distribution across the entire molecule.

This influence makes the two carbon atoms of the glyoxal (B1671930) moiety highly electrophilic and thus susceptible to nucleophilic attack. Key indicators of reactivity are derived from Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. uctm.edu A smaller energy gap generally implies higher reactivity.

Furthermore, the Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For 4-Nitrophenylglyoxal hydrate, the MEP would show a significant positive potential around the carbonyl and hydrated carbons, confirming them as the primary sites for nucleophilic attack. Local reactivity descriptors, such as Fukui functions, can further quantify the reactivity of individual atomic sites within the molecule. uctm.edu

Table 1: Representative Quantum Chemical Properties for this compound The following data are representative values based on typical DFT calculations for similar aromatic carbonyl compounds.

| Parameter | Representative Value | Significance |

|---|---|---|

| $E_{HOMO}$ | -7.5 eV | Energy of the highest occupied molecular orbital; relates to the ability to donate electrons. |

| $E_{LUMO}$ | -3.0 eV | Energy of the lowest unoccupied molecular orbital; relates to the ability to accept electrons. |

| HOMO-LUMO Gap (ΔE) | 4.5 eV | Indicates chemical reactivity and stability; a smaller gap suggests higher reactivity. |

| Dipole Moment (µ) | ~4.5 D | Measures the overall polarity of the molecule, influencing solubility and intermolecular interactions. |

| Partial Charge on C=O Carbon | +0.65 e | Indicates a highly electrophilic site, prone to nucleophilic attack. |

| Partial Charge on CH(OH)₂ Carbon | +0.50 e | Indicates another significant electrophilic site. |

Molecular Modeling of Reaction Intermediates and Transition States

Understanding the mechanism of a chemical reaction requires detailed knowledge of the intermediates and transition states involved. masterorganicchemistry.com A transition state is a fleeting, high-energy configuration of atoms at the peak of the energy barrier between reactants and products, and it cannot be isolated experimentally. masterorganicchemistry.commit.edu Molecular modeling allows for the precise characterization of these transient species. medium.com

For reactions involving this compound, such as its interaction with nucleophiles like amines or thiols, computational methods can map the entire reaction coordinate. psu.edubibliomed.org This process involves locating the structure of the transition state (a first-order saddle point on the potential energy surface) and any reaction intermediates (local minima on the surface). medium.comvasp.at For instance, in the reaction with an amine, a tetrahedral intermediate would be formed. Calculations can determine the activation energy (the energy difference between the reactants and the transition state), which is crucial for predicting the reaction rate. masterorganicchemistry.com

Techniques such as Quantum Mechanics/Molecular Mechanics (QM/MM) are particularly useful for modeling reactions in a solvent or an enzyme active site, where the surrounding environment plays a critical role.

Table 2: Representative Energetics for a Nucleophilic Addition to this compound The following data are hypothetical values for the addition of a simple nucleophile (e.g., NH₃) to the carbonyl group.

| Parameter | Representative Value (kcal/mol) | Description |

|---|---|---|

| Activation Free Energy (ΔG‡) | +15 to +20 | The free energy barrier that must be overcome for the reaction to proceed. Governs the reaction rate. |

| Energy of Reaction (ΔE) | -5 to -10 | The net energy change between reactants and the tetrahedral intermediate. A negative value indicates an exothermic step. |

| Transition State Imaginary Frequency | ~ -400 cm⁻¹ | A key indicator of a true transition state structure, corresponding to the motion along the reaction coordinate. medium.com |

Density Functional Theory (DFT) Applications in Understanding Glyoxal Reactivity

Density Functional Theory (DFT) has become the workhorse of computational chemistry for studying systems of this size due to its favorable balance of accuracy and computational cost. iphy.ac.cn DFT methods are used to perform most of the calculations described in the other sections, from geometry optimization to transition state searches. rsc.org

The choice of the functional and basis set is critical for obtaining reliable results. For organic molecules like this compound, hybrid functionals such as B3LYP or M06-2X are commonly used. uctm.eduiphy.ac.cn These functionals incorporate a portion of exact Hartree-Fock exchange, which is important for accurately describing the electronic properties of conjugated systems. Basis sets like 6-31G(d,p) or the more extensive aug-cc-pVTZ are employed to provide a flexible mathematical description of the molecular orbitals.

DFT calculations can accurately predict various properties, including:

Geometric Parameters: Bond lengths and angles of the ground state molecule. uctm.edu

Vibrational Frequencies: Used to confirm that an optimized structure is a true minimum (no imaginary frequencies) or a transition state (one imaginary frequency).

Thermodynamic Properties: Enthalpies and free energies of reaction. rsc.org

Electronic Properties: HOMO/LUMO energies, partial charges, and MEPs.

Table 3: Comparison of Common DFT Functionals for Reactivity Studies

| DFT Functional | Type | Strengths and Common Applications |

|---|---|---|

| B3LYP | Hybrid GGA | A widely used, versatile functional for geometries, frequencies, and general energetics of organic molecules. |

| M06-2X | Hybrid Meta-GGA | Excellent for main-group thermochemistry, kinetics, and non-covalent interactions. Often provides better accuracy for activation barriers. |

| CAM-B3LYP | Long-Range Corrected Hybrid | Specifically designed to better handle charge-transfer excitations and systems with significant long-range interactions. rsc.org |

| ωB97X-D | Long-Range Corrected Hybrid with Dispersion | Includes empirical dispersion corrections, making it suitable for studying systems where non-covalent interactions are important. rsc.org |

Conformational Analysis and Molecular Dynamics Simulations of Hydrated Systems

While quantum mechanics is essential for understanding electronic structure, Molecular Dynamics (MD) simulations are used to study the physical movements and conformational changes of molecules over time. nih.gov For this compound, MD simulations are crucial for understanding its behavior in an aqueous solution.

The "hydrate" form, 2,2-dihydroxy-1-(4-nitrophenyl)ethan-1-one, has conformational flexibility around the C-C single bond and the C-O bonds of the diol. MD simulations can explore the potential energy surface to identify the most stable conformers and the energy barriers between them.

Crucially, MD simulations explicitly model the surrounding water molecules, allowing for a detailed analysis of the hydrogen bond network between the solute and the solvent. nih.govmdpi.com This is vital for understanding solubility and the stability of the hydrate form versus the unhydrated aldehyde. The choice of the water model (e.g., TIP3P, SPC/E) is an important parameter in these simulations. nih.govmdpi.com The simulations track the trajectory of every atom over time, providing insights into structural dynamics and solvent organization. nih.gov

Table 4: Key Parameters from a Molecular Dynamics Simulation of Hydrated 4-Nitrophenylglyoxal The following data are representative outputs from a typical MD simulation in a water box.

| Parameter | Representative Result | Significance |

|---|---|---|

| Radial Distribution Function g(r) for Solute-Water | First peak at ~2.8 Å (for hydroxyl H) and ~3.5 Å (for carbonyl O) | Defines the structure of the first solvation shell, showing the average distance of water molecules to specific atoms. |

| Average H-Bonds (Solute-Water) | 4 - 6 | Quantifies the extent of hydrogen bonding between the solute's hydroxyl/nitro groups and the surrounding water. |

| Solvent Accessible Surface Area (SASA) | ~250-300 Ų | Measures the surface area of the molecule exposed to the solvent, related to solubility and hydrophobic effects. |

| Root-Mean-Square Fluctuation (RMSF) | Higher for the diol and nitro groups | Indicates the flexibility of different parts of the molecule during the simulation. |

Advanced Spectroscopic and Crystallographic Investigations for Mechanistic Elucidation and Structural Confirmation of Derivatives

Application of High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous determination of the chemical structure and stereochemistry of organic molecules, including derivatives of 4-Nitrophenylglyoxal (B1210231) hydrate (B1144303). Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms.

In the ¹H NMR spectra of 4-nitrophenyl derivatives, the aromatic protons typically appear as a complex multiplet or as distinct doublets, depending on the substitution pattern. The chemical shifts of these protons are influenced by the strong electron-withdrawing nature of the nitro group. For instance, in some 5,6,7,8-tetrahydroisoquinoline derivatives bearing a 4-nitrophenyl group, the aromatic protons of the nitrophenyl moiety appear in the range of δ 7.51–8.05 ppm.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The carbon atoms of the 4-nitrophenyl group exhibit characteristic chemical shifts. For example, the carbon atom attached to the nitro group (C-NO₂) is typically found downfield due to the deshielding effect of the nitro group.

The following table illustrates typical ¹H and ¹³C NMR chemical shift ranges for key structural motifs in derivatives of 4-Nitrophenylglyoxal hydrate, based on data from related compounds.

| Functional Group | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Aromatic Protons (4-nitrophenyl) | 7.5 - 8.2 | 123 - 150 |

| Aldehydic Proton | 9.5 - 10.5 | 190 - 205 |

| Ketonic Carbonyl | - | 195 - 210 |

| Hydrate/Hemiacetal CH-OH | 4.5 - 6.0 | 90 - 105 |

Mass Spectrometry Techniques for Unambiguous Molecular Identification and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. For derivatives of this compound, electron ionization (EI) and electrospray ionization (ESI) are common techniques.

The molecular ion peak (M⁺) in the mass spectrum provides the molecular weight of the compound. The fragmentation of 4-nitrophenylglyoxal derivatives is expected to follow characteristic pathways for aldehydes, ketones, and nitroaromatic compounds.

Key fragmentation pathways include:

α-Cleavage: Cleavage of the bond adjacent to the carbonyl group. For an α-keto-aldehyde, this can lead to the loss of a formyl radical (•CHO) or an aroyl radical (Ar-CO•).

McLafferty Rearrangement: This is a characteristic fragmentation for carbonyl compounds with a γ-hydrogen. It involves the transfer of a hydrogen atom to the carbonyl oxygen, followed by the cleavage of the β-bond, resulting in the elimination of a neutral alkene.

Loss of Nitro Group: A common fragmentation pathway for nitroaromatic compounds is the loss of the nitro group as NO₂ (mass loss of 46) or NO (mass loss of 30).

The analysis of these fragmentation patterns allows for the unambiguous identification of the molecular structure and can help in distinguishing between isomers.

X-ray Crystallography for Determining Absolute Stereochemistry and Crystal Packing

X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. This technique provides precise information on bond lengths, bond angles, and the absolute stereochemistry of chiral centers.

For derivatives of this compound, single-crystal X-ray diffraction studies can unequivocally confirm the molecular structure, including the conformation of the molecule and the relative orientation of the 4-nitrophenyl group with respect to the rest of the molecule. In several studies of compounds containing a 4-nitrophenyl group, the nitro group is often found to be nearly coplanar with the phenyl ring.

Crystallographic data also reveals the packing of molecules in the crystal lattice, which is governed by intermolecular interactions such as hydrogen bonding, π-π stacking, and van der Waals forces. For example, in the crystal structure of some 4,5-bis(4-nitrophenyl) derivatives, the molecules are linked into centrosymmetric dimers via weak intermolecular C—H⋯O interactions. Understanding these interactions is crucial for comprehending the solid-state properties of the material.

Vibrational Spectroscopy (IR, Raman) for Probing Functional Group Interactions in Reaction Products

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule. These techniques are particularly useful for monitoring the progress of a reaction by observing the appearance of new absorption bands corresponding to the functional groups in the product and the disappearance of bands from the reactants.

For reaction products of this compound, the characteristic vibrational frequencies of the nitro and carbonyl groups are of particular interest.

Nitro Group (NO₂): Aromatic nitro compounds typically show two strong and characteristic stretching vibrations in the IR spectrum: an asymmetric stretch usually in the range of 1500-1570 cm⁻¹ and a symmetric stretch between 1300-1370 cm⁻¹.

Carbonyl Group (C=O): The stretching vibration of the carbonyl group is a strong band in the IR spectrum, typically appearing in the region of 1650-1750 cm⁻¹. The exact position of this band can provide information about whether it is an aldehyde or a ketone and if it is conjugated with an aromatic ring. For α-keto-aldehydes, two distinct carbonyl stretching frequencies may be observed.

The following table summarizes the characteristic IR absorption frequencies for key functional groups in derivatives of this compound.

| Functional Group | Vibrational Mode | Characteristic Frequency (cm⁻¹) |

| Nitro (NO₂) | Asymmetric Stretch | 1500 - 1570 |

| Nitro (NO₂) | Symmetric Stretch | 1300 - 1370 |

| Aldehyde (C=O) | Stretch | 1720 - 1740 |

| Ketone (C=O) | Stretch | 1680 - 1715 |

| Hydroxyl (O-H) | Stretch (Hydrate) | 3200 - 3600 (broad) |

By analyzing the changes in the vibrational spectra, one can effectively probe the interactions of these functional groups during a chemical transformation and confirm the formation of the desired reaction products.

Strategic Applications of 4 Nitrophenylglyoxal Hydrate in Chemical Biology and Medicinal Chemistry Research

Utility as a Precursor for Biologically Active Molecules

The dicarbonyl functionality of 4-nitrophenylglyoxal (B1210231) hydrate (B1144303) serves as a key reactive handle for the construction of various heterocyclic systems known to possess significant biological activity. smolecule.comnih.govnih.gov Its role as a precursor is particularly prominent in the synthesis of imidazole (B134444) and quinoxaline (B1680401) derivatives, two classes of compounds with broad pharmacological relevance. ijpsr.inforesearchgate.netresearchgate.net

The synthesis of substituted imidazoles can be effectively achieved through the Debus-Radziszewski reaction, a multicomponent condensation involving a 1,2-dicarbonyl compound, an aldehyde, and ammonia. slideshare.netwikipedia.orgbaranlab.org In this context, 4-nitrophenylglyoxal hydrate acts as the 1,2-dicarbonyl component, enabling the formation of 4-(4-nitrophenyl)-substituted imidazoles. organic-chemistry.org Imidazole-containing molecules exhibit a wide range of biological activities, including antifungal, anti-inflammatory, and anthelmintic properties. nih.govijprt.org

Furthermore, this compound is a valuable precursor for the synthesis of quinoxalines. The condensation of an aromatic 1,2-diamine, such as o-phenylenediamine, with a 1,2-dicarbonyl compound is a fundamental and widely used method for constructing the quinoxaline scaffold. sapub.orgchim.itnih.gov By reacting o-phenylenediamines with this compound, chemists can readily access 2-(4-nitrophenyl)quinoxaline (B11671620) derivatives. The quinoxaline core is a privileged structure in medicinal chemistry, found in compounds with antimicrobial, anticancer, and antiviral activities. sapub.orgnih.gov

| Heterocyclic Scaffold | Synthetic Method | Precursor Role of this compound | Associated Biological Activities |

| Imidazole | Debus-Radziszewski Synthesis | 1,2-Dicarbonyl Component | Antifungal, Anti-inflammatory, Anthelmintic nih.govijprt.org |

| Quinoxaline | Condensation with o-phenylenediamines | 1,2-Dicarbonyl Component | Anticancer, Antimicrobial, Antiviral sapub.orgnih.gov |

Intermediacy in the Synthesis of Complex Pharmaceutical Scaffolds

Building upon its role as a precursor for fundamental heterocyclic systems, this compound serves as an important intermediate in the assembly of more complex pharmaceutical scaffolds. The imidazole and quinoxaline rings, readily synthesized from this starting material, are integral components of numerous drug candidates and approved therapeutics. sapub.orgnih.gov The nitroimidazole scaffold, for instance, is found in several life-saving drugs. nih.gov

The utility of nitro-substituted aromatic compounds as building blocks for creating diverse molecular libraries for drug discovery is well-established. nih.gov The presence of the nitro group on the phenyl ring of this compound offers a site for further chemical modification. For example, the nitro group can be reduced to an amine, which can then be functionalized through various reactions, such as acylation or alkylation. This allows for the generation of a library of derivatives with diverse substituents, which is a key strategy in lead optimization during the drug discovery process. This synthetic versatility makes this compound a valuable intermediate for constructing libraries of complex molecules aimed at a wide range of biological targets.

Exploration of Chemical Probes and Ligands Derived from this compound

The high reactivity of the glyoxal (B1671930) moiety towards the guanidinium (B1211019) group of arginine residues has been extensively leveraged to develop chemical probes for studying proteins. acs.orgresearchgate.net Phenylglyoxal (B86788) and its derivatives are known to react chemoselectively and rapidly with arginine residues on the surface of proteins, forming stable hydroxyimidazole adducts. acs.org This specific interaction forms the basis for designing probes to label, identify, and quantify proteins.

This principle has been applied to create sophisticated tools for chemical biology. For instance, a rhodamine-phenylglyoxal (Rh-PG) probe has been developed to visualize protein citrullination, a post-translational modification implicated in diseases such as rheumatoid arthritis, ulcerative colitis, and cancer. nih.gov This probe selectively labels citrulline residues under acidic conditions, allowing for sensitive detection and kinetic analysis of the enzymes responsible for this modification, the Protein Arginine Deiminases (PADs). nih.gov

Another significant application is in the development of imaging agents. A fluorine-18 (B77423) labeled phenylglyoxal derivative, [¹⁸F]FPG, has been synthesized for use as an arginine-selective bioconjugation reagent. acs.org This probe allows for the effective radiolabeling of native proteins for applications in Positron Emission Tomography (PET) imaging, a powerful non-invasive diagnostic tool. acs.org These examples demonstrate how the core structure of phenylglyoxal, represented by this compound, can be functionalized to create powerful probes and ligands for biological research and medical diagnostics.

| Chemical Probe/Ligand | Derivative of | Target/Application | Mechanism of Action |

| Rhodamine-phenylglyoxal (Rh-PG) | Phenylglyoxal | Protein Citrullination Detection | Selective reaction with citrulline residues under acidic conditions. nih.gov |

| [¹⁸F]FPG | Phenylglyoxal | PET Imaging Agent | Arginine-selective bioconjugation for ¹⁸F-radiolabeling of proteins. acs.org |

| Triazolyl-phenylglyoxal Reagents | Phenylglyoxal | Arginine-Directed Bioconjugation | Selective reaction with guanidinium group of arginine for labeling with biotin (B1667282) or fluorescent dyes. |

Contribution to the Development of Targeted Organic Synthesis Methodologies

This compound contributes to the refinement and application of targeted organic synthesis methodologies by providing a reliable and reactive starting material for well-established, structure-directed reactions. Its use in the Debus-Radziszewski imidazole synthesis and the Hinsberg quinoxaline synthesis exemplifies its role in methodologies that specifically target the creation of important heterocyclic classes. slideshare.netwikipedia.orgsapub.orgnih.gov These reactions are not random assemblies but are targeted methods to produce scaffolds with a high likelihood of biological relevance.

Moreover, the application of phenylglyoxal derivatives in bioconjugation represents a highly targeted synthetic methodology aimed at macromolecules. The specific and efficient reaction with arginine residues allows for the site-selective modification of proteins. acs.org This methodology is crucial for the development of antibody-drug conjugates (ADCs), fluorescently labeled proteins for cellular imaging, and for proteomics studies aimed at identifying reactive or functionally important arginine residues. acs.org The predictability and selectivity of the glyoxal-arginine reaction make it a cornerstone of targeted chemical biology strategies, and this compound serves as a fundamental model and precursor for the reagents used in these advanced applications.

Q & A

Basic Questions

Q. What are the common synthetic routes for 4-Nitrophenylglyoxal hydrate, and how is its purity assessed?

- Methodology : Synthesis typically involves nitration of phenylglyoxal derivatives under controlled acidic conditions. For example, glyoxal precursors are functionalized with a nitro group at the para position via electrophilic aromatic substitution. Post-synthesis, purity is assessed using HPLC (≥98% purity thresholds) and 1H NMR (e.g., in CD3CN, δ 8.2–8.4 ppm for aromatic protons) .

- Key Steps :

Use anhydrous solvents (e.g., acetic acid) to minimize hydrolysis.

Purify via recrystallization or column chromatography.

Validate purity with triple detection (HPLC, NMR, and mass spectrometry).

Q. What spectroscopic techniques are used to characterize this compound?

- 1H/13C NMR : Identifies structural features, such as the nitro group (δ ~150 ppm for C-NO2 in <sup>13</sup>C NMR) and hydrate protons (δ ~3–5 ppm in <sup>1</sup>H NMR) .

- IR Spectroscopy : Confirms carbonyl (C=O stretch ~1700 cm<sup>-1</sup>) and nitro group vibrations (~1520 cm<sup>-1</sup>).

- Mass Spectrometry (MS) : Validates molecular weight (theoretical [M+H]<sup>+</sup> = 212.1 g/mol for C8H7NO5) .

Q. What are the stability considerations for storing this compound?

- Store in airtight containers under inert gas (N2 or Ar) at 2–8°C to prevent hydration/degradation. Avoid exposure to moisture, as hydrate forms may equilibrate with anhydrous counterparts under humid conditions .

Advanced Research Questions

Q. How does this compound react with N-alkoxyureas, and what factors influence diastereoselectivity?

- Reaction Mechanism : In acetic acid, it condenses with N-alkoxyureas to form 3-alkoxy-1-aryl-4S,5S-dihydroxyimidazolidin-2-ones via nucleophilic addition and cyclization. The reaction is diastereoselective (~3:1 ratio for cis-4,5-diol products) .

- Key Factors :

- Solvent Polarity : Acetic acid enhances electrophilicity of the glyoxal carbonyl.

- Steric Effects : Bulky alkoxy groups (e.g., benzyl) favor cis-diol formation by restricting transition-state geometry.

- Temperature : Reactions at 17–20°C optimize selectivity and yield .

Q. How can reaction yields of imidazolidinones derived from this compound be optimized?

- Optimization Strategies :

Use stoichiometric acetic acid to stabilize intermediates and accelerate cyclization.

Employ catalytic Brønsted acids (e.g., p-TsOH) to enhance reaction rates.

Monitor progress via TLC or in-situ <sup>1</sup>H NMR to terminate reactions at peak yield (~12–24 hours) .

Q. What analytical methods resolve contradictions in reported hydrate morphology or crystal structure?

- X-ray Diffraction (XRD) : Resolves hydrate vs. anhydrous crystal forms.

- Thermogravimetric Analysis (TGA) : Quantifies water content (theoretical ~8.5% for monohydrate).

- Dynamic Vapor Sorption (DVS) : Assesses hygroscopicity and phase transitions under humidity .

Data Contradictions and Resolution

- Discrepancy in Diastereomer Ratios : Some studies report a 3:1 cis:trans ratio for imidazolidinones , while others observe higher cis selectivity (4:1) under anhydrous conditions. Resolution involves standardizing solvent systems (strict acetic acid control) and verifying water content via Karl Fischer titration .

- Hydrate Stability : Conflicting reports on hydrate-anhydrous equilibria highlight the need for strict storage protocols (e.g., desiccants) and in-situ characterization during experiments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.